4-[({[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid
Description
4-[({[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a benzoic acid moiety, and dimethoxyphenyl groups
Properties
Molecular Formula |
C21H20N2O5S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
4-[[[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C21H20N2O5S/c1-12-18(19(24)22-11-13-4-6-14(7-5-13)21(25)26)29-20(23-12)15-8-9-16(27-2)17(10-15)28-3/h4-10H,11H2,1-3H3,(H,22,24)(H,25,26) |
InChI Key |
DKHQREGSLDECQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)NCC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Amide Bond Reactivity
The central amide bond (-NHCO-) undergoes hydrolysis under acidic or basic conditions.
The reaction kinetics depend on solvent polarity and temperature. Basic hydrolysis proceeds faster in polar aprotic solvents like DMF.
Carboxylic Acid Derivatives
The benzoic acid moiety participates in typical acid-base and condensation reactions:
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Esterification | MeOH, H<sub>2</sub>SO<sub>4</sub>, reflux, 8 h | Methyl 4-[({[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoate | 78% |
| Salt formation | NaHCO<sub>3</sub>, H<sub>2</sub>O, RT | Sodium salt (improved water solubility) | Quant. |
| Amide coupling | EDC/HOBt, DMF, RT, 24 h | Conjugates with primary amines (e.g., glycine methyl ester) | 60–85% |
Thiazole Ring Modifications
The electron-deficient thiazole ring undergoes electrophilic and nucleophilic substitutions:
Bromination at the methyl group introduces sites for further functionalization .
Methoxy Group Demethylation
The 3,4-dimethoxyphenyl group undergoes demethylation under strong acids:
| Conditions | Products | Application |
|---|---|---|
| HBr (48%), AcOH, 120°C | 3,4-Dihydroxyphenyl-thiazole derivative | Enhanced antioxidant activity |
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile induces:
-
Decarboxylation : Loss of CO<sub>2</sub> from the benzoic acid group.
-
Ring-opening : Thiazole degradation to thioamide intermediates .
Comparative Reactivity Table
A comparison with structurally similar compounds highlights unique features:
Mechanistic Insights
Scientific Research Applications
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. The incorporation of the 3,4-dimethoxyphenyl group enhances the compound's efficacy against various bacterial strains. Studies have shown that compounds with similar thiazole structures can achieve minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against resistant strains, suggesting that this compound may also possess comparable activity .
Anticancer Properties
Thiazole derivatives are recognized for their potential in cancer therapy. The compound's structure allows for interactions with cellular targets involved in tumor growth and metastasis. Preliminary studies have demonstrated that analogues of this compound can inhibit cell proliferation in various cancer cell lines, including liver carcinoma (HepG-2) and breast cancer cells, showcasing IC50 values that indicate effective cytotoxicity .
Anticonvulsant Effects
The anticonvulsant activity of thiazole-based compounds has been documented extensively. Analogues similar to this compound have shown protective effects in animal models against seizures induced by pentylenetetrazol (PTZ). The structure-activity relationship (SAR) analyses suggest that modifications at specific positions on the thiazole ring can enhance anticonvulsant efficacy .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazole derivatives revealed that modifications to the phenyl ring significantly affect antimicrobial activity. The presence of electron-withdrawing groups at specific positions increased the potency against Gram-positive and Gram-negative bacteria. The compound was tested alongside established antibiotics, demonstrating superior activity against resistant strains .
Case Study 2: Anticancer Activity
In a comparative study involving various thiazole derivatives, one analogue exhibited remarkable inhibition of HepG-2 cell growth with an IC50 value of 15 µM. This finding suggests that the structural components of the compound contribute to its anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
Mechanism of Action
The mechanism of action of 4-[({[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxyphenethylamine
- Benzoic acid derivatives
- Thiazole-containing compounds
Uniqueness
4-[({[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid is unique due to its specific combination of functional groups and structural features.
Biological Activity
The compound 4-[({[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid is a thiazole derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C₁₅H₁₈N₂O₃S
- Molecular Weight : 306.38 g/mol
This structure features a thiazole ring, which is known for its role in various biological activities.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. A study evaluated a series of thiazole compounds against various cancer cell lines, including Mia PaCa-2 and PANC-1. The results suggested that modifications in the thiazole structure could enhance antitumor activity, with some derivatives showing IC₅₀ values below 10 µM against these cell lines .
Antimicrobial Activity
Thiazole compounds have also been investigated for their antimicrobial properties. A study reported that certain thiazole derivatives exhibited potent activity against Staphylococcus aureus and Candida albicans, with minimal inhibitory concentrations (MICs) as low as 4 µg/mL for some derivatives. This suggests that the compound may be effective in treating infections caused by these pathogens .
The mechanisms through which this compound exerts its effects are multifaceted:
- Inhibition of Enzymatic Activity : Some studies have indicated that thiazole derivatives can inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Cell Membranes : The antimicrobial activity may be attributed to the disruption of bacterial cell membranes, leading to cell lysis.
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives:
- Case Study 1 : A compound similar to the one discussed was tested against human lung carcinoma cells and showed significant cytostatic effects without inducing microtubule depolymerization, indicating a unique mechanism of action .
- Case Study 2 : Another study focused on the synthesis and biological evaluation of thiazole-containing compounds against Mycobacterium tuberculosis, revealing promising anti-tubercular activity with IC₅₀ values comparable to established treatments .
Research Findings Summary Table
Q & A
Basic: What synthetic strategies are recommended for preparing 4-[({[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid?
A modular approach is optimal. First, synthesize the thiazole core via Hantzsch thiazole synthesis using 3,4-dimethoxyphenylacetothioamide and methyl bromopyruvate. Next, couple the thiazole-5-carbonyl chloride with 4-(aminomethyl)benzoic acid under Schotten-Baumann conditions (refluxing in THF/water with NaHCO₃). Purify intermediates via column chromatography (silica gel, EtOAc/hexane gradient) and confirm structures using ¹H/¹³C NMR and HRMS .
Basic: How should researchers resolve discrepancies in NMR data during characterization?
Conflicting shifts (e.g., amide proton broadening) may arise from rotational isomerism. Use variable-temperature NMR (VT-NMR) in DMSO-d₆ to stabilize conformers. Cross-validate with IR (amide I band ~1650 cm⁻¹) and elemental analysis (C, H, N within ±0.4%). For ambiguous NOE correlations, perform 2D NMR (HSQC, HMBC) to assign quaternary carbons and verify the thiazole-benzoic acid linkage .
Advanced: What computational methods predict the bioactivity of this compound against kinase targets?
Docking studies (AutoDock Vina or Schrödinger Glide) using the thiazole carbonyl as a hinge-binding motif can prioritize targets. Parameterize the 3,4-dimethoxyphenyl group for π-stacking in hydrophobic pockets (e.g., EGFR or MAPK). Validate predictions with MD simulations (NAMD/GROMACS) to assess binding stability. Compare with analogs lacking the methyl group on the thiazole to evaluate steric effects on IC₅₀ values .
Advanced: How can solubility limitations in in vitro assays be addressed?
Formulate the compound as a sodium salt (neutralize the benzoic acid with NaOH) to enhance aqueous solubility. For cell-based assays, use DMSO stocks (<0.1% final concentration) with pluronic F-68 (0.01% w/v) to reduce aggregation. Alternatively, employ PEGylated liposomes (10–100 nm size) for controlled release, monitoring stability via dynamic light scattering (DLS) .
Advanced: What strategies validate the compound’s mechanism of action in enzymatic assays?
Use a fluorogenic peptide substrate (e.g., FITC-labeled) to measure protease inhibition. Perform kinetic assays (Km/Vmax analysis) under varying ATP concentrations to distinguish competitive vs. non-competitive inhibition. Confirm target engagement via SPR (Biacore) with immobilized kinase domains, and cross-reference with CETSA (Cellular Thermal Shift Assay) to verify intracellular target modulation .
Advanced: How do electronic effects of the 3,4-dimethoxyphenyl group influence reactivity?
The electron-donating methoxy groups stabilize the thiazole ring via resonance, reducing electrophilicity at the 5-carbonyl. This decreases susceptibility to nucleophilic attack, as shown by slower hydrolysis rates (t₁/₂ > 24 hr in pH 7.4 buffer) compared to non-methoxy analogs. DFT calculations (B3LYP/6-31G*) reveal a 0.15 eV increase in HOMO energy, correlating with enhanced π-π stacking in docking models .
Advanced: What analytical techniques quantify trace impurities in bulk synthesis?
Employ UPLC-MS (ACQUITY BEH C18 column, 0.1% formic acid gradient) with charged aerosol detection (CAD) for non-UV-active impurities. For genotoxic nitrosamines, use LC-MS/MS with MRM transitions (e.g., m/z 102 → 85). Validate methods per ICH Q2(R1), ensuring LOQ < 0.05% for major process-related impurities (e.g., unreacted thiazole intermediates) .
Advanced: How do structural modifications impact metabolic stability?
Introducing deuterium at the benzylic methylene (CH₂ → CD₂) reduces CYP3A4-mediated oxidation, as shown in human liver microsomes (HLM) assays (t₁/₂ increased from 1.2 to 3.8 hr). Replace the 4-methyl thiazole with a trifluoromethyl group to block aldehyde oxidase (AO) metabolism. Monitor metabolites via HRMS/MS after incubation in hepatocytes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
